N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine
Description
N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine (C₁₀H₁₆N₂) is a substituted ethane-1,2-diamine derivative featuring a dimethylamine group at the N1 position and a meta-tolyl (m-tolyl) substituent at the ethyl backbone. This compound is structurally characterized by its aromatic and aliphatic amine functionalities, which influence its reactivity and applications in organic synthesis, catalysis, and medicinal chemistry.
Properties
IUPAC Name |
N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-5-4-6-10(7-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDGNJWVKPLJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586459 | |
| Record name | N~1~,N~1~-Dimethyl-1-(3-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928000-34-4 | |
| Record name | N~1~,N~1~-Dimethyl-1-(3-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination
- Principle : Reductive amination involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine intermediate, which is subsequently reduced to the corresponding amine.
- Application : For N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine, the m-tolyl-substituted aldehyde or ketone is reacted with N,N-dimethylethylenediamine under reductive conditions.
- Reagents and Conditions : Common reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.
- Advantages : This method allows for direct introduction of the dimethylamino group and the m-tolyl moiety in a single step with good yields.
- Limitations : Side reactions such as over-reduction or incomplete imine formation can occur, requiring careful control of reaction parameters.
Palladium-Catalyzed Buchwald–Hartwig Cross-Coupling
- Principle : This method involves the coupling of aryl halides with amines catalyzed by palladium complexes, enabling the formation of C–N bonds.
- Procedure : The synthesis starts with m-bromotoluene derivatives reacting with N,N-dimethylethylenediamine under Buchwald–Hartwig conditions.
- Catalysts and Ligands : Pd(OAc)2 with ligands such as tricyclohexylphosphine or 1,1′-ferrocenediyl-bis(diphenylphosphine) (dppf) are used.
- Reaction Conditions : Typically performed in toluene under microwave irradiation at elevated temperatures (~100–150 °C) for 15 minutes to several hours.
- Optimization : Base selection (e.g., t-BuONa), solvent, and temperature are optimized to maximize yield and minimize side reactions like debromination.
- Yields : Reported yields for similar diamine derivatives reach up to 75% under optimized conditions.
Alternative Synthetic Routes
- Imine Formation and Reduction : Some protocols involve initial formation of bis(substituted-benzylidene)ethane-1,2-diamines by condensation of aromatic aldehydes with ethylenediamine derivatives, followed by reduction to the target diamine.
- Reaction Conditions : Reflux in dry benzene with molecular sieves to remove water, followed by catalytic hydrogenation or chemical reduction.
- Yields and Purity : Yields range from 68% to 82% for related compounds, with purification by crystallization or chromatography.
- Microwave-assisted Buchwald–Hartwig coupling significantly reduces reaction time and improves yields compared to conventional heating.
- The choice of base and ligand critically affects the selectivity and yield; bulky phosphine ligands and strong bases like t-BuONa favor coupling efficiency.
- Reductive amination is sensitive to pH and reducing agent strength; mild conditions prevent over-reduction and preserve functional groups.
- Molecular sieves in imine condensation help drive the equilibrium by removing water, enhancing imine formation and subsequent reduction efficiency.
The preparation of this compound is effectively achieved through reductive amination and palladium-catalyzed cross-coupling methods. Each method offers distinct advantages in terms of reaction time, yield, and scalability. Optimization of catalysts, ligands, bases, and reaction conditions is essential to maximize yield and purity. These methods provide robust routes for synthesizing this compound for use in pharmaceutical and biochemical research applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Imines, amides.
Reduction: Secondary amines, primary amines.
Substitution: Substituted amines.
Scientific Research Applications
The biological activity of N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. This compound may function as an inhibitor or activator in various enzymatic reactions, influencing biochemical pathways crucial for cellular functions. Notably, its structural features allow it to modulate enzyme activity and signal transduction mechanisms effectively.
Applications
This compound finds applications in several fields:
Pharmaceuticals
The compound has potential uses in drug development due to its ability to interact with biological targets. Studies indicate that it may enhance the efficacy of certain medications by modulating metabolic pathways.
Agricultural Chemicals
This compound can be utilized in the formulation of agrochemicals. Its properties may improve the effectiveness of herbicides and pesticides by enhancing absorption and reducing degradation.
Polymer Chemistry
In polymer science, this diamine can act as a curing agent or hardener for epoxy resins. Its unique structure improves the mechanical properties of cured materials, making them suitable for high-performance applications.
Catalysis
Due to its amine groups, this compound can serve as a catalyst in various organic reactions, including amination and polymerization processes.
Case Studies
Case Study 1: Pharmaceutical Applications
In a study examining the effects of various diamines on drug metabolism, this compound was shown to enhance the bioavailability of certain anti-cancer drugs by modulating liver enzyme activity.
Case Study 2: Polymer Development
Research on epoxy formulations demonstrated that incorporating this compound improved thermal stability and mechanical strength compared to standard curing agents.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky alkyl or aromatic groups (e.g., tricosan-12-yl in SP11 or pyridylmethyl in mep) enhance hydrophobicity or catalytic activity, respectively. The m-tolyl group in the target compound may balance aromatic π-interactions and steric accessibility.
- Symmetry vs. Asymmetry : Asymmetric substitution (e.g., dimethyl at N1 and m-tolyl at the backbone) distinguishes the target compound from symmetric analogs like N1,N2-bis(4-bromobenzyl)ethane-1,2-diamine.
Physicochemical Properties
- IR Spectroscopy : Common N-H stretches (~3442 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) are observed in related compounds. The target compound’s dimethyl group may reduce N-H signals.
- Mass Spectrometry : ESI-MS data for analogs (e.g., [M+H]⁺ = 233.25 for NETS) align with calculated masses, suggesting reliable characterization methods for the target compound.
Biological Activity
N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine is an organic compound with the molecular formula C11H18N2 and a molecular weight of approximately 178.27 g/mol. This compound is characterized by its unique structure, which includes a central ethane-1,2-diamine unit with two nitrogen atoms each bonded to a dimethyl group and a m-tolyl group. Its biological activity has garnered interest due to its potential applications in various fields, particularly in medicinal chemistry and enzyme inhibition studies.
Chemical Structure and Properties
The structural configuration of this compound contributes to its reactivity and biological activity. The presence of amine groups allows for interactions with biological targets, making it a candidate for drug discovery.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2 |
| Molecular Weight | 178.27 g/mol |
| CAS Number | 928000-34-4 |
This compound exhibits significant biological activity primarily through its role as an enzyme inhibitor . It can act as a ligand in biochemical assays, influencing various enzymatic pathways. The specific mechanism involves binding to active sites on enzymes or receptors, potentially altering their conformation and modulating signal transduction pathways .
Biological Activity Studies
Research indicates that this compound can significantly impact enzymatic activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which is crucial for its potential therapeutic applications. The inhibition mechanism often involves competitive binding to the enzyme's active site.
- Ligand Interaction : As a ligand, it can influence receptor activities, thereby modulating physiological responses .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Inhibition of β-Lactamases : Compounds structurally related to this compound have been investigated for their ability to inhibit β-lactamases, protecting β-lactam antibiotics from degradation. Such studies highlight the importance of structural modifications in enhancing biological efficacy .
- Antiviral Activity : Research into N-Heterocycles has demonstrated that compounds with similar structures exhibit promising antiviral properties. This suggests that this compound may also possess antiviral potential worth exploring .
Comparative Analysis of Similar Compounds
To understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylethylenediamine | Lacks the m-tolyl group | Simpler structure; primarily used as a reagent |
| N1,N2-Dimethyl-1,2-ethanediamine | Different substitution patterns | Varies in reactivity due to different substituents |
| N,N,N',N'-Tetramethylethylenediamine | Contains additional methyl groups | More sterically hindered; different reactivity |
The m-tolyl group in this compound enhances its chemical properties compared to these similar compounds, potentially increasing its reactivity and applications in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine in academic laboratories?
- Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, a platinum-catalyzed hydrogenation of a benzylated amine precursor (e.g., N-(m-tolyl)ethyleneimine) under controlled hydrogen pressure (1–3 atm) in ethanol at 60–80°C yields the target diamine . Purification typically involves vacuum distillation or column chromatography using silica gel and a polar solvent system (e.g., ethyl acetate/hexane). Adjusting reaction stoichiometry and catalyst loading (5–10% Pt/C) optimizes yield (reported 65–80%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for two singlets at δ 2.20–2.35 ppm (N,N-dimethyl groups) and aromatic protons (m-tolyl) at δ 6.7–7.2 ppm. The ethylene backbone protons appear as a multiplet (δ 2.8–3.5 ppm).
- ¹³C NMR : Methyl carbons (N-CH₃) at δ 40–45 ppm, aromatic carbons at δ 125–140 ppm, and amine carbons (C-N) at δ 50–60 ppm .
- IR : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1150–1250 cm⁻¹) confirm the amine functionality .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 207 (C₁₁H₁₈N₂) .
Q. How can researchers mitigate safety risks during handling and storage of this compound?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation (P260/P261) and skin contact (P280). Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Spill Management : Absorb with vermiculite or sand, dispose as hazardous waste (P501). Avoid aqueous solutions due to potential exothermic reactions (P223) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by rotational isomerism in this compound?
- Methodological Answer : Rotational isomerism around the ethylene backbone generates dynamic NMR splitting. Use variable-temperature (VT) NMR (e.g., 25–80°C in DMSO-d₆) to coalesce peaks and calculate energy barriers (ΔG‡) via the Eyring equation. Low-temperature X-ray crystallography (e.g., SHELXL ) can also resolve steric effects from the m-tolyl group .
Q. What role does this diamine play in coordination chemistry, particularly in forming transition-metal complexes?
- Methodological Answer : The compound acts as a bidentate ligand, coordinating via its two amine groups. For example, with Co(III), it forms octahedral complexes (e.g., [Co(L)₂Cl₂]⁺) confirmed by UV-Vis (d-d transitions at 450–550 nm) and cyclic voltammetry (E₁/₂ for Co³⁺/Co²⁺ at +0.3 V vs. SCE) . Stability constants (log β) can be determined via potentiometric titration in aqueous ethanol (pH 2–12) .
Q. What computational strategies are effective for modeling the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier orbitals (HOMO/LUMO). The HOMO (-5.2 eV) localizes on the amine, indicating nucleophilic sites .
- MD Simulations : Analyze solvation effects (e.g., in acetonitrile) using OPLS-AA force fields. Predict reaction pathways (e.g., SN2 at the ethylene backbone) via transition-state searches (NEB method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
